2,4-Imidazolidinedione,3-amino-5-methyl-,(5S)-(9CI)
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Overview
Description
2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) is a chemical compound with the molecular formula C4H7N3O2 It is a derivative of imidazolidinedione, characterized by the presence of an amino group at the 3rd position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glycine derivatives with urea or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group at the 3rd position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce a variety of substituted imidazolidinediones.
Scientific Research Applications
2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) involves its interaction with specific molecular targets. The amino group at the 3rd position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 3-amino-5-methyl-5-(4-nitrophenyl)
- 2,4-Imidazolidinedione, 3-amino-5-methyl-5-(2-phenylethyl)
Comparison
Compared to similar compounds, 2,4-Imidazolidinedione, 3-amino-5-methyl-, (5S)-(9CI) is unique due to its specific substitution pattern. The presence of the amino group at the 3rd position and the methyl group at the 5th position confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H7N3O2 |
---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-amino-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-2-3(8)7(5)4(9)6-2/h2H,5H2,1H3,(H,6,9) |
InChI Key |
YCSXDFDOLJYFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1)N |
Origin of Product |
United States |
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